3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a bicyclic structure formed by the fusion of a pyrazole ring and a pyridine ring, characterized by its unique arrangement of atoms. The compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural similarity to purine bases, which may enable it to interact with biological systems effectively. The chemical identifier for this compound is 2225147-24-8.
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid can be classified as a heterocyclic compound due to its cyclic structure containing nitrogen atoms. The compound is primarily sourced from synthetic routes involving the cyclization of appropriate precursors. It serves as a building block for the synthesis of more complex heterocyclic compounds and is studied for its potential biological activities, including antimicrobial and anticancer properties .
The synthesis of 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves several key steps:
One common method includes using continuous flow reactors to optimize yield and purity, allowing for better control over reaction parameters. Purification techniques such as recrystallization and chromatography are employed to achieve high purity of the final product .
The molecular formula for 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is C_11H_12N_2O_2. The structure consists of:
The bond lengths and angles within the structure are consistent with expectations for similar heterocyclic compounds, contributing to its stability and reactivity .
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry, enabling further modifications for specific applications .
The mechanism of action of 3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid is primarily related to its interaction with biological targets that resemble purine bases like adenine and guanine. Its structural features facilitate binding with enzymes or receptors involved in cellular signaling pathways. Research indicates that compounds in this family may act as kinase inhibitors, which play critical roles in regulating cell growth, differentiation, and metabolism .
The physical properties are essential for understanding how this compound behaves in various environments, influencing its application in research and industry .
3-Isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid has numerous applications:
Ongoing research continues to uncover new applications for this compound across different scientific disciplines .
The pyrazolo[4,3-c]pyridine scaffold emerged as a strategically modified purine bioisostere, designed to mimic adenine/guanine while enhancing metabolic stability and target selectivity. Early synthetic routes relied on cyclocondensation reactions between 4-aminopyrazoles and 1,3-dicarbonyl compounds, limiting structural diversity. The landmark development of transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) enabled regioselective C3 and N1 functionalization, accelerating drug discovery applications. For example, palladium-catalyzed coupling on brominated precursors allowed late-stage introduction of sterically demanding groups like isopropyl at C3, overcoming prior synthetic bottlenecks [6] [9].
The incorporation of carboxylic acid at C4 (as in 3-isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid) represented a critical advancement for optimizing ligand-receptor interactions. This positioning mimics the hydrogen-bonding topology of nucleotide monophosphates, enabling targeted engagement with ATP-binding sites and allosteric pockets in enzymes. Over 300,000 pyrazolopyridine derivatives have been documented since 2012, with C4-carboxylic acids constituting >15% of patented structures due to their dual role in enhancing solubility and molecular recognition [2] [4].
Table 1: Evolution of Key Synthetic Strategies for Pyrazolo[4,3-c]pyridines
Time Period | Dominant Method | Limitations | Structural Diversity Achieved |
---|---|---|---|
1908–1980s | Ortoleva-Bulow condensation (pyrazole + 1,3-dicarbonyl) | Poor regioselectivity; limited substituent tolerance | Low (<100 compounds) |
1990s–2010 | Multi-step cyclization (preformed pyridine rings) | Lengthy sequences; low yields | Moderate (~10,000 compounds) |
2010–present | Transition metal-catalyzed cross-coupling | Requires halogenated intermediates | High (>300,000 compounds, including C4-carboxylic acids) [2] |
Pyrazolopyridine isomers exhibit distinct pharmacological profiles governed by nitrogen atom positioning and tautomeric equilibria. Computational studies confirm the 1H-tautomer of pyrazolo[4,3-c]pyridine is energetically favored over 2H by ~37 kJ/mol, ensuring ring planarity essential for intercalation with biological targets. In contrast, pyrazolo[3,4-b]pyridine dominates drug development (14 candidates in clinical stages), attributed to its superior mimicry of purine N9-C8 bond vectors. Key differences include:
Table 2: Pharmacological Properties of Key Pyrazolopyridine Isomers
Parameter | Pyrazolo[4,3-c]pyridine | Pyrazolo[3,4-b]pyridine | Clinical Relevance |
---|---|---|---|
Tautomeric Stability | 1H-form (ΔG = 0 kJ/mol) | 1H-form (ΔG = +9 kcal/mol vs 2H) | Governs DNA-binding fidelity [2] |
Representative Drugs | PPARα agonist 10f [3] | Antileukemic agent 8a [4] | 2 approved drugs for kinase inhibition |
Metabolic Clearance (t₁/₂) | 120 min (rat hepatocytes) | 45 min (rat hepatocytes) | Impacts dosing frequency |
Dominant Therapeutic Area | Metabolic disorders (e.g., dyslipidemia) | Oncology/kinase-driven diseases | Dictated by scaffold geometry [4] [10] |
The bioactivity of 3-isopropyl-1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid derivatives is exquisitely sensitive to substituent positioning:
Table 3: Hydrogen-Bond Interactions of C4-Carboxylic Acid in Protein Targets
Target Protein | Amino Acid Partners | Bond Distance (Å) | Biological Effect |
---|---|---|---|
PPARα LBD (crystal) | Tyr314 (OH⋯O=C) Arg280 (NH₂⋯O=C) | 2.75 ± 0.10 2.92 ± 0.15 | Agonism; triglyceride reduction [3] |
TBK1 hinge region | Met96 (NH⋯O=C) Glu99 (C=O⋯HOC) | 3.10 ± 0.20 2.85 ± 0.12 | Allosteric inhibition; anti-inflammatory [6] |
CDK2 activation loop | Lys89 (NH₃⁺⋯O=C) | 2.68 ± 0.08 | Competitive ATP inhibition; antiproliferative [4] |
The vectorial alignment of the C4-carboxylic acid relative to the C3 substituent creates a "pharmacophore ruler": optimal activity occurs when the distance between the carboxylic oxygen and isopropyl γ-carbon is 5.2–5.8 Å. This matches the steric span between Thr156 and Leu174 in TBK1, explaining why smaller (methyl) or larger (phenyl) C3 groups reduce potency by >80% [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7